REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH:9]1[CH2:15][CH2:14][CH2:13][CH:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[Br:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:15][CH2:14][CH2:13][CH:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
545 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
428 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CCC1)NCCCCO
|
Name
|
|
Quantity
|
954 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted with EA
|
Type
|
WASH
|
Details
|
The organic phase is washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue formed
|
Type
|
CUSTOM
|
Details
|
is purified by means of RP flash chromatography on C18 silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |